molecular formula C8H9N3OS B3382874 6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 37591-10-9

6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Cat. No.: B3382874
CAS No.: 37591-10-9
M. Wt: 195.24 g/mol
InChI Key: UVHCJTYFEBAOIK-UHFFFAOYSA-N
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Description

Contextualization within the Thiazine (B8601807) Heterocyclic Chemical Space

Thiazines are a class of six-membered heterocyclic compounds that contain one nitrogen and one sulfur atom in the ring. The arrangement of these heteroatoms gives rise to different isomers, such as 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine. These scaffolds are integral components in a vast array of organic molecules and are of significant interest to medicinal chemists. More than 85% of all biologically-active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov The inclusion of nitrogen and sulfur atoms in the thiazine ring imparts specific physicochemical properties that can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. nih.gov

The fusion of a pyridine (B92270) ring to the thiazine core to form pyridothiazines creates a more complex and rigid structure with a distinct electronic distribution. This fusion can enhance the biological activity of the parent thiazine ring and introduce new pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological processes.

Significance of the Pyrido[2,3-b]jmchemsci.comchemicalbook.comthiazine Scaffold in Medicinal Chemistry Research

The pyrido[2,3-b] jmchemsci.comchemicalbook.comthiazine scaffold is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of this scaffold has led to the synthesis of numerous derivatives with a wide range of biological activities. For instance, various pyridothiadiazine derivatives have been investigated for their potential as anticancer and antibacterial agents. nih.gov

The development of novel synthetic methods has expanded the chemical space of pyrido[2,3-b] jmchemsci.comchemicalbook.comthiazine derivatives, allowing for the creation of libraries of compounds for high-throughput screening. jmchemsci.com The ability to functionalize different positions on the heterocyclic core enables the fine-tuning of the molecule's properties to optimize its therapeutic potential. Research into related dipyrido-1,4-thiazines has also shown promising anticancer activity. researchgate.net

Historical Development and Evolution of Related Heterocyclic Scaffolds in Academic Inquiry

The history of the pyrido[2,3-b] jmchemsci.comchemicalbook.comthiazine scaffold is intertwined with the broader history of heterocyclic chemistry and the development of synthetic dyes and pharmaceuticals. A closely related and historically significant scaffold is phenothiazine (B1677639), which consists of a thiazine ring fused with two benzene (B151609) rings.

Phenothiazine was first synthesized by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org Initially, its derivatives, such as methylene (B1212753) blue, were used as dyes. wikipedia.org In the mid-1880s, Paul Ehrlich utilized methylene blue for staining cells, which was a pivotal moment in histology and microbiology. wikipedia.org This early work laid the foundation for the exploration of phenothiazines and other related heterocyclic compounds for their biological activities.

In the 1930s and 1940s, phenothiazine itself was used as an insecticide and anthelmintic. wikipedia.orgnih.gov A significant breakthrough occurred in the 1940s when researchers at Rhone-Poulenc Laboratories synthesized promethazine, a phenothiazine derivative with potent antihistaminic and sedative effects. wikipedia.org This discovery opened the door to the development of a wide range of psychoactive drugs based on the phenothiazine scaffold, including chlorpromazine, the first typical antipsychotic, in the 1950s. nih.govmdpi.com

The success of phenothiazines spurred interest in other related heterocyclic systems, including azaphenothiazines, where one or both of the benzene rings are replaced by a pyridine ring. researchgate.net This evolution of molecular design led to the investigation of pyridothiazines and their derivatives for a variety of therapeutic applications. The development of novel synthetic routes, including multicomponent reactions and microwave-assisted synthesis, has further accelerated the exploration of these complex heterocyclic systems. nih.govnih.gov

While detailed research findings on 6-Methoxy-3h-pyrido[2,3-b] jmchemsci.comchemicalbook.comthiazin-2-amine are not extensively available in the public domain, its chemical structure firmly places it within this important and historically rich class of heterocyclic compounds. The methoxy (B1213986) and amine functional groups on the pyrido[2,3-b] jmchemsci.comchemicalbook.comthiazine core suggest potential for various biological interactions, making it a compound of interest for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-7-3-2-5-8(11-7)13-4-6(9)10-5/h2-3H,4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHCJTYFEBAOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958644
Record name 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37591-10-9
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037591109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 3h Pyrido 2,3 B 1 2 Thiazin 2 Amine and Its Analogs

Retrosynthetic Analysis of the 6-Methoxy-3h-pyrido[2,3-b]nih.govbenthamopen.comthiazin-2-amine Framework

A retrosynthetic analysis of the target molecule, 6-Methoxy-3h-pyrido[2,3-b] nih.govbenthamopen.comthiazin-2-amine, suggests several plausible disconnection points to identify potential starting materials. The primary disconnections would logically occur at the bonds forming the thiazine (B8601807) ring, specifically the C-S and C-N bonds.

Route A: Disconnection of the C-S and C-N bonds

A primary retrosynthetic disconnection can be made at the C2-S1 and N4-C4a bonds of the thiazine ring. This approach simplifies the target molecule into a substituted 2-aminopyridine (B139424) precursor. This key intermediate would be a 2-amino-3-mercaptopyridine derivative bearing a methoxy (B1213986) group at the 6-position. The thiazine ring could then be formed through a cyclization reaction with a suitable two-carbon synthon, such as a haloacetonitrile or a related α-halo carbonyl compound.

Route B: Disconnection involving a pre-functionalized pyridine (B92270)

An alternative strategy involves disconnecting the C2-N3 and C4a-S1 bonds. This leads to a 2,3-diaminopyridine derivative with a 6-methoxy substituent and a thiirane or a related sulfur-containing two-carbon electrophile. While synthetically more challenging, this approach offers a different perspective on the assembly of the pyridothiazine core.

Given the prevalence of cyclization reactions in the synthesis of related heterocyclic systems, Route A, which relies on a pre-functionalized 2-amino-3-mercaptopyridine, represents a more conventional and likely more feasible synthetic strategy.

Established Synthetic Routes to the Pyrido[2,3-b]nih.govbenthamopen.comthiazine Core

While specific literature detailing the synthesis of 6-Methoxy-3h-pyrido[2,3-b] nih.govbenthamopen.comthiazin-2-amine is not extensively available, established methods for the synthesis of the broader pyrido[2,3-b] nih.govbenthamopen.comthiazine and related benzothiazine cores provide a strong foundation for its potential preparation. These methods primarily rely on the cyclization of appropriately substituted pyridine or benzene (B151609) precursors.

Cyclization Reactions innih.govbenthamopen.comThiazine Formation

The formation of the 1,4-thiazine ring is often achieved through intramolecular or intermolecular cyclization reactions. A common strategy involves the reaction of a bifunctional precursor containing both a nucleophilic amino group and a nucleophilic thiol group with a suitable electrophile.

For the synthesis of pyrido[2,3-b] nih.govbenthamopen.comthiazines, a key precursor would be a 2-amino-3-mercaptopyridine derivative. The cyclization can then be effected by reaction with a variety of reagents, such as α-halo ketones, α-halo esters, or α-halo nitriles, to introduce the remaining two carbons of the thiazine ring. For instance, the synthesis of related tetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govbenthamopen.comthiazines has been achieved via a reductive lactamization of a 2-[(carboxyalkyl)thio]-3-nitropyridine derivative, highlighting the utility of cyclization in forming the thiazine ring. nih.govnih.govresearchgate.net

Precursor TypeCyclizing Agent ExampleResulting Core Structure
2-Amino-3-mercaptopyridineα-Haloacetonitrile2-Amino-3H-pyrido[2,3-b] nih.govbenthamopen.comthiazine
2-Aminobenzenethiolβ-Diketone4H-1,4-Benzothiazine openmedicinalchemistryjournal.com
2-AminobenzenethiolPhenacyl bromide4H-1,4-Benzothiazine benthamopen.com

Multi-Component Reactions (MCRs) for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex heterocyclic scaffolds. While specific MCRs for 6-Methoxy-3h-pyrido[2,3-b] nih.govbenthamopen.comthiazin-2-amine are not documented, MCRs have been employed for the synthesis of related thiazine and pyridine derivatives.

For example, a catalyst-free three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.net This demonstrates the potential of MCRs to construct fused heterocyclic systems starting from aminopyridines. Another example is the one-pot, three-component synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and primary amines under solvent-free conditions. mdpi.comsciforum.net The principles of these MCRs could potentially be adapted for the assembly of the pyridothiazine core.

Reactant 1Reactant 2Reactant 3Product
2-AminopyridineAldehydeIsocyanide3-Aminoimidazo[1,2-a]pyridine researchgate.net
2-AminopyridineTriethyl orthoformatePrimary amine4-Aminopyrido[2,3-d]pyrimidine mdpi.comsciforum.net

Strategies Utilizing 2-Aminobenzenethiol and Related Precursors

The synthesis of benzothiazines, the benzo-fused analogs of pyridothiazines, frequently employs 2-aminobenzenethiol as a key starting material. openmedicinalchemistryjournal.com The reaction of 2-aminobenzenethiol with various electrophiles, such as β-diketones or phenacyl bromides, leads to the formation of the 1,4-benzothiazine ring system through an oxidative cycloaddition or condensation-cyclization sequence. benthamopen.comopenmedicinalchemistryjournal.com

By analogy, a 2-amino-3-mercaptopyridine derivative would be the corresponding key precursor for the synthesis of the pyrido[2,3-b] nih.govbenthamopen.comthiazine core. The challenge often lies in the synthesis and stability of this pyridine-based aminothiol.

Palladium- or Copper-Catalyzed C–H Functionalizations in Related Systems

Modern synthetic methodologies, such as palladium- or copper-catalyzed C–H functionalization, offer powerful tools for the construction of complex heterocyclic systems. While specific applications of these methods for the direct synthesis of the 6-Methoxy-3h-pyrido[2,3-b] nih.govbenthamopen.comthiazin-2-amine framework are not widely reported, the general principles are applicable.

Palladium-catalyzed cross-coupling reactions are well-established for the formation of C-N and C-S bonds, which are the key linkages in the thiazine ring. For instance, palladium-catalyzed reactions have been used for the synthesis of substituted pyrido[2,3-d]pyridazines. researchgate.netresearchgate.net Copper-catalyzed reactions have also been employed in the synthesis of phenothiazines through cascade C-S and C-N bond formations. scilit.com A potential strategy could involve the intramolecular C–H amination or thiolation of a suitably substituted pyridine precursor to construct the thiazine ring.

CatalystReaction TypeApplication in Related Systems
PalladiumCross-couplingSynthesis of substituted pyrido[2,3-d]pyridazines researchgate.netresearchgate.net
CopperCascade C-S/C-N couplingSynthesis of phenothiazines scilit.com

Novel and Green Chemistry Approaches in Pyrido[2,3-b]nih.govbenthamopen.comthiazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green synthetic strategies have been reported for the synthesis of thiazine and benzothiazine derivatives, which could be adapted for the preparation of 6-Methoxy-3h-pyrido[2,3-b] nih.govbenthamopen.comthiazin-2-amine.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 1,3-thiazine derivatives has been successfully achieved using microwave irradiation. nih.gov Similarly, ultrasound-assisted synthesis has been utilized for the N-alkylation of sodium saccharin in the preparation of 4-hydroxy-N-(benzylidene)-2H-benzo[e] nih.govopenmedicinalchemistryjournal.comthiazine-3-carbohydrazide 1,1-dioxides. nih.gov

The use of green catalysts and solvents is another cornerstone of green chemistry. An efficient synthesis of 1,4-benzothiazines has been reported using baker's yeast as a biocatalyst in an oxidative cycloaddition reaction, with ultrasonication to enhance the reaction rate. benthamopen.comopenmedicinalchemistryjournal.com Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been employed in a dichloromethane-water biphasic system for the synthesis of thiazine derivatives, eliminating the need for hazardous organic solvents. rasayanjournal.co.in

Green ApproachExample ApplicationKey Advantages
Microwave IrradiationSynthesis of 1,3-thiazine derivatives nih.govReduced reaction times, higher yields
Ultrasound-Assisted SynthesisN-alkylation in benzothiazine synthesis nih.govLower temperatures, shorter reaction times
BiocatalysisBaker's yeast for 1,4-benzothiazine synthesis benthamopen.comopenmedicinalchemistryjournal.comEconomical, environmentally friendly
Phase-Transfer CatalysisTBAB for thiazine synthesis in a biphasic system rasayanjournal.co.inElimination of hazardous organic solvents

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including derivatives of pyridothiazine. This technology utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. nih.govmdpi.com

The application of microwave irradiation has been successfully employed in various multi-component reactions (MCRs) to generate complex heterocyclic scaffolds. beilstein-journals.org For instance, the synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through a microwave-assisted MCR, demonstrating the efficiency of this method in constructing fused heterocyclic systems. beilstein-journals.org Similarly, a three-component microwave-assisted reaction has been used for the synthesis of substituted benzimidazole-imidazo[1,2-a]pyridines under solvent-free conditions, highlighting the green chemistry aspects of this protocol. beilstein-journals.org

In the context of pyridothiazine analogs, microwave-assisted synthesis offers a viable route for the construction of the core structure and its derivatives. For example, the synthesis of various benzo- and pyrido-thieno[3,2-d]pyrimidin-4-amine analogs has been efficiently achieved using microwave-assisted chemical processes. nih.gov One-pot multi-component reactions under microwave irradiation have been developed for the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to pyridothiazines. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of Heterocyclic Compounds

Compound ClassReaction ConditionsReaction TimeYield (%)Reference
Pyrazolo[3,4-b]pyridinesMicrowave IrradiationShorterHigher mdpi.com
Pyrazolo[3,4-b]pyridinesConventional HeatingLongerLower mdpi.com
6-Amino-3,5-dicarbonitrile-2-thio-pyridinesMicrowave IrradiationShorterModerate to Good mdpi.com
6-Amino-3,5-dicarbonitrile-2-thio-pyridinesConventional HeatingLongerModerate to Good mdpi.com
4H-benzo[h]chromenesMicrowave IrradiationNot SpecifiedNot Specified eurjchem.com

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce cavitation in the reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with high temperatures and pressures, which can significantly accelerate chemical reactions. nih.govnih.gov This technique has been recognized as an eco-friendly and efficient approach for the synthesis of various heterocyclic compounds. researchgate.net

The application of ultrasound has been shown to provide several advantages over conventional methods, including higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net For instance, the synthesis of ferrocene-containing 1,3-thiazinan-2-imines was achieved through a chemoselective reaction using ultrasound irradiation to generate the intermediate β-hydroxy thioureas in situ. nih.gov This was followed by cyclization in the presence of acetic acid to yield the final products in good yields. nih.gov

Ultrasound has also been employed in the synthesis of pyrazoline derivatives, demonstrating its utility in green one-pot, two-step methodologies. nih.gov The synthesis of pyrazolone derivatives has also been successfully carried out using ultrasound, resulting in high yields of the target compounds. researchgate.net The benefits of using ultrasound in these syntheses include increased purity of the products and reduced reliance on traditional heating methods. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

CompoundReactantsMethodYield (%)Reference
Ferrocene-containing 1,3-thiazinan-2-imines3-aryl-amino-1-ferrocenylpropan-1-ols and phenyl isothiocyanateUltrasound irradiation followed by acid-catalyzed cyclization52-90 nih.gov
Pyrazoline derivativesChalconesUltrasound-assisted one-pot two-stepsNot specified nih.gov
Pyrazolone derivativesDiazonium salt of 4-aminoantipyrine, β-ketoesters, and hydrazinesUltrasoundHigh researchgate.net
1,3-Thiazoles and 1,3,4-ThiadiazinesThiocarbohydrazones and α-haloketones/α-haloesters/hydrazonoyl halidesUltrasonic irradiation under solvent-free conditionsNot specified researchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a significant goal in green chemistry, as it minimizes the use of hazardous substances and reduces waste generation. These approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or microwave activation.

Solvent-free reactions, also known as solid-state reactions, are carried out by grinding or heating the reactants together without any solvent. This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of azines, pyrazoles, and pyridazinones has been achieved using solid hydrazine under solvent-free conditions. ewha.ac.kr

Catalyst-free approaches have also been developed for the synthesis of pyridine and its fused derivatives. A mild, catalyst-free synthesis of 2-aminopyridines has been reported, involving the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines, either neat or in DMSO. epa.gov Additionally, a catalyst-free method for the preparation of N-arylthiazoline-2-thiones has been described, involving the reaction of primary amines, carbon disulfide, and 2-bromo-1,3-dicarbonyl compounds in water. researchgate.net

The multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved under solvent-free conditions by heating 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com This one-pot reaction provides good yields of the desired products in a short time. mdpi.com

Table 3: Examples of Catalyst-Free and Solvent-Free Syntheses

ProductReactantsConditionsYield (%)Reference
4-Substituted aminopyrido[2,3-d]pyrimidines2-Aminopyridines, triethyl orthoformate, primary aminesSolvent-free, heated at 100 °C for 3h61-85 mdpi.com
N-Arylthiazoline-2-thionesPrimary amines, CS₂, 2-bromo-1,3-dicarbonyl compoundsCatalyst-free, in waterNot specified researchgate.net
2-AminopyridinesDihydrothiazolopyridinium salt, primary/secondary aminesCatalyst-free, neat or in DMSONot specified epa.gov

Employment of Green Solvents

The use of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and hazardous organic solvents with more environmentally benign alternatives. mdpi.commdpi.com These solvents include water, ionic liquids (ILs), deep eutectic solvents (DESs), glycerol, and bio-based solvents like eucalyptol and limonene. mdpi.commdpi.comresearchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. It has been utilized in the synthesis of various heterocyclic compounds. mdpi.com Ionic liquids, which are salts with low melting points, offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.comnih.gov They have been employed as recyclable alternatives to traditional dipolar aprotic solvents in organic synthesis. nih.gov

The synthesis of substituted imidazo[1,2-a]pyridines and related heterocycles has been achieved using eucalyptol as a green solvent in a multicomponent reaction. researchgate.net This approach highlights the potential of bio-derived solvents in sustainable synthesis. Vegetable oils have also been explored as green solvents for the extraction of lipophilic compounds like carotenoids and can be considered for reactions involving nonpolar substrates. mdpi.com

The choice of a green solvent is often dictated by the specific reaction and the polarity of the reactants. For microwave-assisted synthesis, polar solvents like water, ethanol, and ionic liquids are preferred due to their ability to efficiently absorb microwave energy. nih.gov

Table 4: Green Solvents and Their Applications in Heterocyclic Synthesis

Green SolventExample ApplicationAdvantagesReference
EucalyptolSynthesis of imidazo[1,2-a]pyridinesBio-derived, sustainable researchgate.net
WaterSynthesis of S-heterocyclesAbundant, non-toxic, non-flammable mdpi.com
Ionic LiquidsSynthesis of N-1,2,4-oxadiazole substituted sulfoximinesRecyclable, low vapor pressure, high thermal stability nih.gov
Vegetable OilsExtraction of carotenoidsEnvironmentally friendly, can be part of the final product mdpi.com

Stereoselective Synthesis Methodologies

While the core of 6-Methoxy-3h-pyrido[2,3-b] smolecule.combiosynth.comthiazin-2-amine is achiral, the introduction of stereocenters in its analogs necessitates the use of stereoselective synthesis methodologies. Such methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for therapeutic applications.

One example of a stereoselective synthesis in a related thiazine system involves a microwave-assisted one-pot Staudinger/aza-Wittig/cyclization reaction. This reaction, starting from azido sugars, afforded diastereoisomers of bi/tricyclic azasugars containing a smolecule.comnih.govthiazine ring. nih.gov In a specific case, the reaction of an azido sugar with 3-mercaptopropionic acid stereospecifically yielded a single diastereoisomer, likely due to the steric hindrance of neighboring groups directing the exo-attack of the sulfur atom. nih.gov

The synthesis of a cyclic ketene S,N-acetal containing a 1,3-thiazinane ring was achieved stereoselectively through the reaction of a thiocarbamoyl derivative with 1,3-dibromopropane. nih.gov These examples, although not directly on the target molecule, demonstrate that stereocontrol is achievable in the synthesis of related pyridothiazine analogs. The principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, or starting materials, can be applied to control the stereochemistry of substituents on the pyridothiazine scaffold.

Process Optimization and Scale-Up Considerations for Laboratory Research

Optimizing a synthetic process and considering its scalability are crucial aspects of laboratory research, particularly when a compound shows promise for further investigation. Process optimization aims to improve reaction efficiency, yield, purity, and safety, while reducing costs and environmental impact.

Key parameters for optimization include reaction temperature, time, concentration of reactants, choice of solvent and catalyst, and work-up procedures. For instance, in the synthesis of dihydrotriazolopyrimidine amide derivatives, detailed reaction optimization studies were conducted to determine the best conditions. researchgate.net

The use of flow chemistry can also be a valuable tool for scaling up laboratory syntheses. Flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. While not explicitly detailed for the target compound, the principles of flow chemistry are applicable to the synthesis of many heterocyclic systems.

Research on Chemical Modifications of the 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine Nucleus

Extensive searches of available scientific literature did not yield specific research data concerning the chemical modifications and derivatization of the 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine nucleus. The following sections address the specific areas of inquiry outlined in the request, noting the absence of targeted research on this particular compound in the provided sources. While research exists on related heterocyclic systems like dipyrido-1,4-thiazines, pyrido[4,3-b] mdpi.comnih.govthiazines, and various fused thiazinanes, this article focuses strictly on the specified molecule as per the instructions. mdpi.comresearchgate.netclockss.orgnih.govnih.govnih.govnih.gov

Chemical Modifications and Derivatization Research of the 6 Methoxy 3h Pyrido 2,3 B Mdpi.comnih.govthiazin 2 Amine Nucleus

Detailed experimental studies on the chemical modification of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine are not available in the searched scientific databases. Research on analogous but structurally distinct compounds, such as dipyridothiazines (diazaphenothiazines) and pyridobenzothiazines (azaphenothiazines), often involves N-alkylation or N-arylation at the thiazine (B8601807) nitrogen. researchgate.netnih.gov However, applying these findings directly to the target compound would be speculative.

No specific strategies for the functionalization of the 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine skeleton have been documented in the available literature. General synthetic strategies for related, but different, fused thiazine systems often involve the cyclization of substituted pyridine (B92270) precursors. For instance, the synthesis of certain pyrido[4,3-b] mdpi.comnih.govthiazines involves the reaction of 5-amino-4-mercaptopyridine intermediates with α-halo ketones. nih.gov Another approach for creating fused pyridothiazine systems is through the Smiles rearrangement of dipyridinyl sulfides. researchgate.netclockss.org

There is no available research detailing the regioselective derivatization at the C6-methoxy group or the C2-amine functionality of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine. Investigations into regioselectivity are highly specific to the substrate and reaction conditions, and thus, data from other heterocyclic systems cannot be reliably extrapolated.

Specific studies on the modification and introduction of substituents onto the pyrido or thiazine rings of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine were not found. Research on other pyridothiazine isomers, such as pyrido[4,3-b] mdpi.comnih.govthiazines, has demonstrated that substituents can be introduced on the thiazine ring via condensation reactions with various α-halo ketones, leading to diverse 2,3-substituted derivatives. nih.gov Similarly, work on dipyrido-1,4-thiazines has shown that substitution at the thiazine nitrogen is a common modification strategy. researchgate.netclockss.org

The introduction of diverse chemical scaffolds for structural variation of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine has not been reported. In the broader field of fused thiazines, researchers have synthesized complex derivatives by fusing additional heterocyclic rings or attaching various side chains to achieve structural diversity. nih.govnih.govmdpi.com

No information was found regarding the synthesis of conjugates or pro-moieties derived from 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine for non-clinical research applications. The synthesis of ribofuranoside conjugates has been reported for the related pyrido[3,2-b] mdpi.comnih.govbenzothiazine system, but this chemistry is specific to that scaffold. researchgate.net

There are no published reports on the use of solid-phase synthesis approaches for the generation of analog libraries of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine. This technique is typically applied when a robust synthetic route to the core scaffold has been established and high-throughput derivatization is desired.

Data Tables

Due to the lack of specific experimental data for the derivatization of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comnih.govthiazin-2-amine in the provided search results, no data tables of research findings can be generated.

Mechanistic Investigations of Molecular Interactions Pre Clinical, Non Clinical, Non Human

Target Identification and Validation Methodologies (Conceptual, in vitro enzymatic, cellular pathways)

For novel chemical entities like 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine, the initial step in mechanistic understanding is the identification and validation of its molecular targets. Conceptually, this process involves a range of methodologies.

In Silico and Computational Approaches: Target identification often begins with computational predictions. Molecular docking studies, for instance, can be used to predict the binding of a ligand to the active site of various enzymes or receptors. For example, docking studies have been employed to identify potential anti-obesity agents by targeting the FTO protein with pyrido-pyrimido-thiadiazinones. cu.edu.eg Similarly, in silico tools like the Way2Drug server have been used to analyze probable molecular targets for novel dipyrido-1,4-thiazines, predicting potential anticancer activity. researchgate.net

In Vitro Enzymatic and Cellular Assays: Following computational screening, in vitro assays are essential for validation. These can include enzymatic assays to measure the inhibition or activation of a specific enzyme, and cellular assays to observe the effect of the compound on cellular pathways. For the broader class of pyridopyrimidines, which are structurally related to the compound of interest, extensive research has identified various cancer targets, including tyrosine kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinases, through such assays. rsc.org

Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics can be used to isolate the binding partners of a compound from cell lysates, thereby identifying its direct molecular targets.

While specific data for 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine is not available, the methodologies described provide a conceptual framework for how its molecular targets could be identified and validated.

Enzymatic Inhibition and Activation Studies (pre-clinical, in vitro only, e.g., VEGFR-2 inhibition)

Although direct enzymatic inhibition studies for 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine have not been reported, research on related heterocyclic scaffolds, particularly those containing the pyridopyrimidine core, has demonstrated significant activity in this area. A prominent target for such compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels.

Several studies have highlighted the potential of pyridopyrimidine derivatives as VEGFR-2 inhibitors. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as potent inhibitors of EGFRL858R/T790M, a mutant form of the epidermal growth factor receptor, with some compounds also showing inhibitory action against VEGFR-2. nih.govmdpi.com These studies often involve in vitro kinase assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cell proliferation and survival. The specific substitutions on the heterocyclic core play a crucial role in determining the potency and selectivity of inhibition.

The following table summarizes the VEGFR-2 inhibitory activity of some representative pyridopyrimidine derivatives, providing a conceptual basis for the potential activity of 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine.

Compound ClassTargetReported Activity
Pyrido[2,3-d]pyrimidine derivativesVEGFR-2/HER-2Dual inhibitory action
Thieno[2,3-d]pyrimidine derivativesEGFRL858R/T790MIC50 values in the nanomolar range

Receptor Binding Affinity Studies (conceptual, non-human, in vitro)

Receptor binding assays are a fundamental tool in pharmacology to determine the affinity of a compound for a specific receptor. While no such studies have been published for 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine, research on related structures provides insights into potential receptor interactions.

For example, a series of pyrido[3,4-d]pyrimidines were investigated as antagonists for the human chemokine receptor CXCR2, which is implicated in inflammatory diseases. mdpi.com These studies typically involve competitive binding assays where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The affinity is usually expressed as the inhibition constant (Ki) or the IC50 value.

Another relevant example is the investigation of pyridothiadiazine dioxides as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and neurotransmission. nih.gov These studies utilize electrophysiological techniques in non-human systems, such as Xenopus oocytes expressing the receptor, to measure changes in ion channel activity in the presence of the compound.

Conceptually, to assess the receptor binding affinity of 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine, one would first need to identify a potential receptor target, likely through computational screening or high-throughput screening of a panel of receptors. Subsequently, in vitro binding assays using cell membranes expressing the target receptor would be performed to quantify its binding affinity.

Cellular Pathway Modulation in Model Systems (e.g., cell lines, in vitro assays)

The ultimate effect of a compound on cellular function is determined by its ability to modulate specific signaling pathways. While direct evidence for 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine is lacking, studies on related compounds demonstrate a wide range of effects on cellular pathways.

For instance, a novel triazolo-thiadiazine derivative, XSD-7, has been shown to act as a tubulin inhibitor, leading to G2/M cell cycle arrest and apoptosis in gastric and cervical cancer cell lines. nih.gov This was demonstrated through immunofluorescence studies to visualize microtubule polymerization, flow cytometry to analyze the cell cycle, and western blotting to measure the levels of proteins involved in apoptosis.

Similarly, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines have been evaluated as cytotoxic agents against human neuroblastoma cell lines. nih.gov These compounds were found to induce apoptosis, as evidenced by the cleavage of caspase-3 and PARP-1, key executioners of the apoptotic pathway.

The following table provides examples of cellular pathways modulated by compounds structurally related to 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine.

Compound ClassCell Line(s)Modulated PathwayObserved Effect
Triazolo-thiadiazine derivative (XSD-7)SGC-7901, HeLaMicrotubule dynamics, ApoptosisG2/M cell cycle arrest, Apoptosis
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-aminesHuman neuroblastomaApoptosisCaspase-3 and PARP-1 cleavage

Allosteric Modulation and Orthosteric Binding Site Characterization (conceptual)

Orthosteric binding refers to the interaction of a ligand with the primary, evolutionarily conserved binding site of a receptor or enzyme. In contrast, allosteric modulation involves binding to a topographically distinct site, which can alter the affinity or efficacy of the orthosteric ligand.

While there is no information on the allosteric or orthosteric binding of 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine, the concept is well-established for related heterocyclic compounds. For example, a study on pyridothiadiazine dioxides identified them as potent positive allosteric modulators of AMPA receptors. nih.gov This was determined by observing their ability to enhance the receptor's response to its natural ligand, glutamate, in Xenopus oocytes.

Conceptually, characterizing the binding site of a novel compound like 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine would involve a combination of techniques. Site-directed mutagenesis of the target protein can be used to identify key amino acid residues involved in binding. X-ray crystallography or cryo-electron microscopy of the compound-protein complex can provide a high-resolution structural view of the binding interaction, definitively distinguishing between orthosteric and allosteric binding.

In the absence of a known target for 6-Methoxy-3h-pyrido[2,3-b] nih.govmdpi.comthiazin-2-amine, any discussion of its binding site remains purely conceptual.

Advanced Research Applications and Conceptual Utility

Role as a Privileged Scaffold in Ligand Discovery Research

There is no scientific literature identifying 6-Methoxy-3h-pyrido[2,3-b] mdpi.comrsc.orgthiazin-2-amine as a "privileged scaffold" in ligand discovery. While the general class of 2-aminothiazoles and related fused heterocyclic systems are of interest in medicinal chemistry for their diverse biological activities, specific studies focusing on this compound as a foundational structure for developing new ligands are absent. Research on related structures, such as pyrido[2,3-d]pyrimidines and 2-aminobenzothiazole (B30445) derivatives, highlights the general potential of such scaffolds in targeting various biological entities, but this cannot be directly attributed to the subject compound without specific experimental evidence.

Application in Probe Development for Biological System Interrogation

No published research describes the application of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comrsc.orgthiazin-2-amine in the development of chemical probes for interrogating biological systems. The design of such probes requires specific properties, including high affinity and selectivity for a biological target, and often incorporates reporter groups, none of which have been documented for this compound.

Utility in Fluorescent Tagging and Imaging Agent Research (conceptual, non-clinical)

The conceptual utility of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comrsc.orgthiazin-2-amine in fluorescent tagging and as an imaging agent has not been explored in the scientific literature. For a compound to be considered for such applications, it would typically need to possess intrinsic fluorescent properties or be readily conjugated to a fluorophore. There are no studies available that characterize the photophysical properties of this specific compound or suggest its use in imaging.

Design Principles for Prodrugs and Drug Delivery Systems (conceptual, non-clinical)

There is a lack of information regarding the conceptual design of prodrugs or drug delivery systems based on the 6-Methoxy-3h-pyrido[2,3-b] mdpi.comrsc.orgthiazin-2-amine structure. Prodrug design involves modifying a pharmacologically active agent to improve its pharmacokinetic or pharmacodynamic properties. Without established biological activity for the parent compound, the conceptual basis for designing a prodrug is absent from the literature.

Exploration in Material Science and Supramolecular Chemistry

An exploration of the utility of 6-Methoxy-3h-pyrido[2,3-b] mdpi.comrsc.orgthiazin-2-amine in material science and supramolecular chemistry did not yield any relevant research. The application of organic molecules in these fields often depends on specific electronic, optical, or self-assembly properties, none of which have been reported for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine. DFT methods, such as B3LYP with a 6-31G* basis set, can be used to optimize the molecule's geometry and calculate key electronic descriptors. researchgate.net

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For a molecule like 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine, negative potential (red/yellow areas) would be expected around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, while positive potential (blue areas) would be found near the amine hydrogens, indicating sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. gsconlinepress.com These include electronegativity (χ), chemical hardness (η), and global softness (S), which are valuable for predicting the compound's behavior in chemical reactions. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Systems (conceptual, non-clinical)

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic interactions between a small molecule like 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine and a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.net These simulations model the movements of atoms over time, providing detailed insights into binding mechanisms, conformational changes, and the stability of the resulting complex. semanticscholar.orgmdpi.com

In a typical conceptual study, the compound would be docked into the active site of a target protein. This initial static model is then subjected to MD simulation in a simulated physiological environment (e.g., solvated in a water box with ions at a specific temperature and pressure). The simulation tracks the trajectory of all atoms, revealing how the ligand (the compound) and the receptor (the biomolecule) adapt to each other.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation. A stable RMSD for the protein backbone and the ligand's position indicates that the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies flexible and rigid regions of the protein, showing which residues are most affected by the ligand's binding. mdpi.com

Interaction Analysis: Throughout the simulation, the types and duration of interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues can be monitored. researchgate.net This helps to identify the key residues responsible for binding affinity.

For instance, in a simulation of a related pyrido[2,3-d]pyrimidine (B1209978) derivative with its target enzyme, MD studies validated the stability of the docked pose and identified crucial interactions with catalytic amino acids over a 1000 nanosecond simulation. nih.gov Such studies provide a dynamic understanding of the binding hypothesis generated from simpler docking models.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry) through Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine, which can aid in its experimental identification and structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.za The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. Comparing these predicted shifts with experimental data can help assign the signals in the spectrum. For a similar compound, 6-Methoxy-1,3-benzothiazol-2-amine, experimental ¹H NMR signals appear at δ 7.47, 7.14, 6.93 (aromatic), 5.41 (amine), and 3.81 (methoxy), while ¹³C signals are observed across the aromatic and functional group regions. nih.gov Computational methods would aim to reproduce these values with high accuracy.

IR Spectroscopy: The vibrational frequencies and intensities of the compound can be calculated using DFT. nih.gov These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule (e.g., N-H stretch, C=N stretch, C-O stretch). The computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. For 6-Methoxy-1,3-benzothiazol-2-amine, characteristic experimental IR peaks are observed at 3389 cm⁻¹ (N-H), 1644 cm⁻¹ (C=N), and 1585 cm⁻¹ (C=C). nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, quantum chemical calculations can help by determining the compound's exact molecular weight and predicting the stability of various fragments that might be observed after ionization, aiding in the interpretation of fragmentation patterns. The molecular formula C₈H₉N₃OS corresponds to a molecular weight of 195.24 g/mol . biosynth.com

Cheminformatics Approaches to Compound Library Analysis and Virtual Screening

Cheminformatics provides the tools to analyze libraries of compounds based on the 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine scaffold and to perform virtual screening to identify derivatives with a high probability of biological activity. elsevierpure.com

Compound Library Analysis: A virtual library can be generated by computationally enumerating various substituents at different positions on the pyridothiazine core. For each compound in this library, a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) can be calculated. This allows for the assessment of the library's chemical diversity and its "drug-likeness" based on established criteria like Lipinski's Rule of Five.

Virtual Screening: This process involves computationally screening the virtual library against a specific biological target.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, their common structural features (pharmacophore) can be identified. The virtual library is then screened to find compounds that match this pharmacophore. Similarity searching, using 2D fingerprints or 3D shape, is another LBVS method to find molecules similar to a known active compound. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used. mdpi.com This technique predicts the preferred orientation and binding affinity of each compound from the library within the target's active site. Compounds are then ranked based on their docking scores, and the top-ranking candidates are selected for further investigation. This approach has been successfully applied to related scaffolds like pyrido[2,3-d]pyrimidines to identify potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For a series of analogues with measured biological activity, a QSAR model can be developed. nih.gov This statistical model creates a mathematical relationship between the compounds' molecular descriptors (the "structure") and their biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, untested compounds from the virtual library, prioritizing them for synthesis and testing. mdpi.com

Prediction of Stability and Reaction Pathways

Computational methods are valuable for predicting the thermodynamic stability and potential reaction pathways of 6-Methoxy-3h-pyrido[2,3-b] gsconlinepress.comnih.govthiazin-2-amine.

Thermodynamic Stability: The stability of the compound can be assessed by calculating its heat of formation using quantum chemical methods. By comparing the calculated energies of different isomers or tautomers, the most stable form can be identified. Natural Bond Orbital (NBO) analysis can also provide insights into molecular stability by evaluating stabilizing interactions, such as hyperconjugation and charge delocalization, within the molecule. redalyc.org

Reaction Pathways: Theoretical calculations can be used to model potential chemical reactions. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By determining the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. For example, one could model the mechanism of electrophilic substitution on the pyridine (B92270) ring or nucleophilic attack on the thiazinamine portion of the molecule. This approach helps in understanding potential metabolic pathways, degradation products, or synthetic routes. For instance, the synthesis of related benzothiazoles often involves nucleophilic attack by a sulfur-containing group, a process that can be modeled computationally to understand its mechanism in detail. nih.gov

Future Directions and Emerging Research Avenues for Pyrido 2,3 B 1 2 Thiazin 2 Amine Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. nih.govnih.gov For a compound like 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine, these computational tools offer a multifaceted approach to expedite research. ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. mdpi.com This can lead to the prediction of potential biological targets and the proposal of novel bioactive compounds with minimized side effects, a process significantly faster than traditional methods. mdpi.com

Specifically, AI can be leveraged in several ways:

Predictive Modeling: Neural networks and other machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs of 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine. astrazeneca.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising profiles. astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on the pyridothiazine scaffold with optimized properties for a specific biological target. nih.gov These algorithms can explore a vast chemical space to identify novel structures with enhanced potency and selectivity. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes for complex analogs, potentially reducing the time and resources required for their chemical synthesis. biopharmatrend.com

Development of Advanced Synthetic Methodologies for Complex Analog Generation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The development of advanced synthetic methodologies is paramount for creating a diverse range of complex analogs of 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine, allowing for a thorough exploration of the structure-activity relationship (SAR).

Recent advances in synthetic organic chemistry that could be applied to this scaffold include:

One-Pot, Multi-Component Reactions: These reactions allow for the construction of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. mdpi.com The application of such methods could facilitate the rapid generation of a library of pyridothiazine derivatives.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, purity, and safety. This technology is particularly well-suited for the scale-up of promising lead compounds.

Photoredox Catalysis: This emerging area of catalysis enables novel chemical transformations under mild conditions, providing access to previously inaccessible chemical space.

By employing these and other modern synthetic techniques, chemists can systematically modify the pyridothiazine core, introducing a variety of substituents and functional groups to fine-tune the compound's biological activity.

Exploration of Polypharmacology and Multi-Target Ligand Design (conceptual)

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. rsc.org This approach can be particularly beneficial for complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.

The pyridothiazine scaffold, with its multiple points for chemical modification, is an attractive starting point for the design of multi-target ligands. For instance, by hybridizing the 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine core with other pharmacophoric fragments, it may be possible to create compounds that simultaneously inhibit multiple key enzymes or receptors involved in a disease process. mdpi.comnih.gov Molecular docking studies can be employed to understand the binding interactions of these hybrid compounds at the active sites of different targets, guiding the design of more effective multi-target agents. mdpi.comresearchgate.net

Expanding the Scope of Biological System Interrogation (non-clinical, mechanistic)

Beyond their potential as therapeutic agents, novel chemical entities like 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine can serve as valuable tools for interrogating biological systems. By designing and synthesizing derivatives with specific properties, such as fluorescent tags or photoaffinity labels, researchers can investigate the localization, movement, and interactions of these molecules within cells and tissues.

Such chemical probes can be instrumental in:

Target Identification and Validation: Identifying the specific proteins or other biomolecules with which the pyridothiazine compounds interact.

Pathway Elucidation: Mapping the cellular pathways that are modulated by these compounds.

Mechanism of Action Studies: Gaining a deeper understanding of how these molecules exert their biological effects at a molecular level.

These mechanistic studies are crucial for the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

Addressing Challenges in Molecular Recognition, Specificity, and Selectivity Research

A fundamental challenge in drug discovery is achieving high specificity and selectivity for the intended biological target. The ability of a molecule to recognize and bind to its target with high affinity while avoiding interactions with other biomolecules is critical for minimizing side effects. The pyridazine (B1198779) ring, a component of the broader class to which pyridothiazines belong, possesses unique physicochemical properties that are valuable in molecular recognition. nih.gov Its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding can be important in drug-target interactions. nih.gov

For 6-Methoxy-3h-pyrido[2,3-b] biosynth.comnih.govthiazin-2-amine and its derivatives, research will need to focus on:

Structural Biology: Determining the crystal structures of these compounds in complex with their biological targets can provide detailed insights into the molecular interactions that govern binding and selectivity.

Computational Chemistry: Molecular modeling and simulation techniques can be used to predict binding affinities and selectivities, guiding the design of more specific ligands.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of compound-target interactions.

By systematically addressing these challenges, researchers can optimize the molecular recognition properties of pyridothiazine-based compounds, paving the way for the development of highly selective and effective therapeutic agents. The exploration of acyclic pyridine-based receptors for monosaccharides has highlighted the effectiveness of the 2-aminopyridine (B139424) group in molecular recognition, a feature present in the subject compound. nih.gov

Q & A

Q. What are the common synthetic routes for 6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine, and how are intermediates characterized?

Synthesis typically involves cyclocondensation reactions. For example, analogous thiazolo[4,5-b]pyridine derivatives are synthesized via [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis . Key intermediates are characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. A modified approach for pyridothiadiazine derivatives involves optimizing reaction conditions (e.g., temperature, solvent polarity) to improve yields .

Reaction Optimization Example
Reactants : 4-iminothiazolidone-2 + acetylacetone derivatives
Catalyst : Sodium methylate
Solvent : Methanol
Yield Improvement : 80% at 70–75°C vs. <50% at 50–55°C

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and amine (-NH₂) groups.
  • IR : Confirms functional groups (e.g., C=O, C-N stretches in thiazine rings) .
  • LC-MS/HPLC : Validates purity and molecular ion peaks. For example, LC-MS with electrospray ionization (ESI) detects [M+H]⁺ ions for trace analysis .

Q. What safety protocols are essential during handling and disposal?

  • Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood due to potential toxicity of heterocyclic amines.
  • Waste Disposal : Segregate organic waste and collaborate with certified waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from substituent positioning (e.g., methoxy vs. methyl groups) or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically modify substituents at the 3-, 6-, and 7-positions and evaluate cytotoxicity against standardized cell lines (e.g., HepG2, MCF-7) .
  • Dose-Response Curves : Use IC₅₀ values to quantify potency variations. For example, 5,7-dimethyl derivatives show higher activity than 6-phenylazo analogs due to steric and electronic effects .

Q. How to optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Catalyst Screening : Test bases (e.g., K₂CO₃, DBU) to improve cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of aromatic intermediates .
  • Temperature Gradients : Incremental increases (e.g., 50°C → 75°C) reduce side reactions and improve yields by 30–40% .

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., methoxy → ethoxy, halogen substitutions) to isolate electronic vs. steric contributions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electron density maps and binding affinities for target proteins (e.g., kinase inhibitors) .

Q. How to address inconsistencies in spectroscopic data during characterization?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex heterocycles .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in disputed structures .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in similar derivatives?

  • Assay Variability : Standardize cell lines, incubation times, and MTT assay protocols.
  • Metabolic Stability : Test compound stability in cell media (e.g., HPLC monitoring) to rule out degradation artifacts .

Q. What experimental designs mitigate synthetic yield variability?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent ratios.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.